3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Description
3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
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Scientific Research Applications
Complex Formation and Structural Analysis
The related compound 3-(pyrazol-1-yl)propanamide (PPA) and its derivatives, including those with substitutions similar to 3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide, have been studied for their ability to form complexes with palladium(II) chloride. These complexes exhibit varied structural arrangements, such as supramolecular hydrogen-bonded chains and cyclic dimers, demonstrating the versatility of PPA-type ligands in coordination chemistry (Palombo et al., 2019).
Antidepressant Potential
A compound structurally similar to this compound, namely N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, has been identified as a potential antidepressant. This compound demonstrated equivalent potency to imipramine in standard antidepressant assays, with reduced side effects and anticholinergic action (Bailey et al., 1985).
Antimicrobial and Anti-Inflammatory Agents
Novel derivatives of pyrazole and related compounds, including those structurally similar to this compound, have been prepared and evaluated for their antimicrobial and anti-inflammatory activities. These compounds exhibit significant anti-bacterial and antifungal activities, with some also showing anti-inflammatory effects (Kendre et al., 2015).
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound with similarities to the chemical structure , has been used to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This demonstrates the potential of such compounds to serve as versatile precursors in the synthesis of a wide range of chemical entities (Roman, 2013).
Platelet Antiaggregating and Other Activities
Compounds structurally related to this compound have been synthesized and evaluated for various biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, and local anesthetic effects. These compounds showed activities comparable to established drugs, suggesting their potential in therapeutic applications (Bruno et al., 1991).
Synthesis and Cyclization Reactions
The synthesis and cyclization reactions of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which share structural similarities with the compound , have been explored. These studies contribute to the understanding of chemical reactivity and provide insights into the synthesis of novel heterocyclic compounds (Chigorina et al., 2019).
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-14-6-5-9-19(15(14)2)24-21(17-12-26-13-18(17)23-24)22-20(25)11-10-16-7-3-4-8-16/h5-6,9,16H,3-4,7-8,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQKHFRNQUIFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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